(3-氟苯基)肼

描述

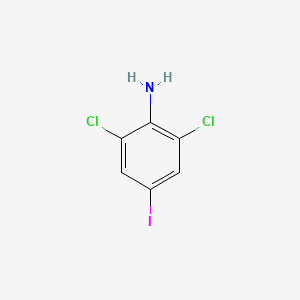

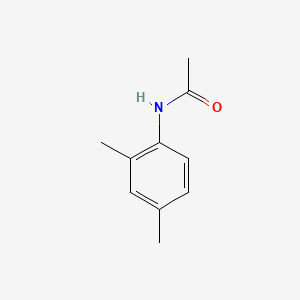

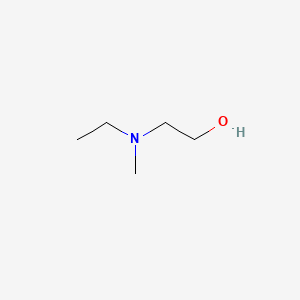

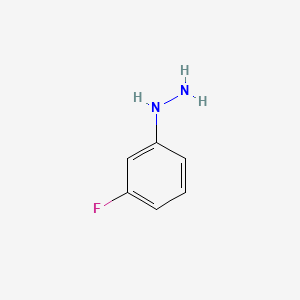

“(3-Fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H7FN2 . It is also known as 3-Fluorophenylhydrazine hydrochloride . The compound is white to cream to pale brown or pink in color and can exist in various forms such as crystals, powder, crystalline powder, or granules .

Molecular Structure Analysis

The molecular structure of “(3-Fluorophenyl)hydrazine” consists of a phenyl group (a benzene ring) attached to a hydrazine group (two nitrogen atoms linked via a covalent bond), with one of the hydrogen atoms on the phenyl group replaced by a fluorine atom .

Physical And Chemical Properties Analysis

“(3-Fluorophenyl)hydrazine” has a molecular weight of 162.59 Da . The compound is soluble in water . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .

科学研究应用

1. 发展荧光探针

- 在生物和水样本中的检测:一项研究开发了一种使用4-溴丁酰基团的比色荧光探针,用于检测生物和水样本中的肼。这种探针DDPB表现出低细胞毒性、高细胞渗透性和显著的斯托克斯位移,适用于环境水系统和细胞和斑马鱼荧光成像(Zhu et al., 2019)。

- 下一代荧光探针:另一项研究引入了一种具有高选择性和灵敏度的下一代荧光探针,用于检测肼,克服了当前探针的缺点,并展示了在实时基于喷雾的传感和双光子组织成像等应用中的潜力(Jung et al., 2019)。

2. 在有机合成中的作用

- 光化学反应:(3-氟苯基)肼在光化学反应中表现出有趣的行为。例如,氟苯基叠氮化合物与二乙胺光解,产生肼和氮杂环庚烯,具体取决于使用的特定氟苯基叠氮化合物(Leyva & Sagredo, 1998)。

- 合成新化合物:一项研究涉及合成新的杂环基团,并评估其对细胞毒性和抗氧化活性的影响。这项研究突出了N-{5-((4-氟苯基)羰基)-1H-苯并咪唑-2-基}-2-(3-氧代-2,3-二氢-1H-取代异吲哚-1-基)肼羧酰胺的合成,展示了(3-氟苯基)肼在创建具有生物活性的化合物中的应用(Kolanpaka & Gade, 2015)。

3. 环境和健康影响研究

- 监测环境中的肼:关于荧光N2H4探针的研究强调了对肼的选择性传感和成像的需求,因为其具有毒性和环境影响。这项工作对基于识别基团的肼探针的最新研究进行分类,并讨论它们的传感机制(Nguyen et al., 2018)。

- 用于活细胞应用的比色探针:设计了一种比色荧光探针,用于快速、低限检测肼,展示了其在活细胞中的实用性,展示了其在生物研究和环境监测中的潜力(Fan et al., 2012)。

安全和危害

“(3-Fluorophenyl)hydrazine” is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

作用机制

Target of Action

Biochemical Pathways

Environmental context and specific targets remain areas for investigation . If you need more detailed information or have any other questions, feel free to ask! 😊

属性

IUPAC Name |

(3-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXFDKOXKNGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342350 | |

| Record name | (3-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorophenyl)hydrazine | |

CAS RN |

658-27-5 | |

| Record name | (3-Fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can be said about the structural flexibility of (3-fluorophenyl)hydrazine based on the presented research?

A1: The study focuses on the crystal structure of (2Z)-2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)N-(3-fluorophenyl)hydrazine-1-carbothioamide, which incorporates the (3-fluorophenyl)hydrazine moiety. The research highlights that the entire molecule is essentially planar []. This planarity is stabilized by intramolecular hydrogen bonding involving the hydrazine nitrogen atoms. This suggests that while (3-fluorophenyl)hydrazine itself might have some degree of rotational freedom around its bonds, its incorporation into larger structures with hydrogen bonding potential could lead to a preference for planar conformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。